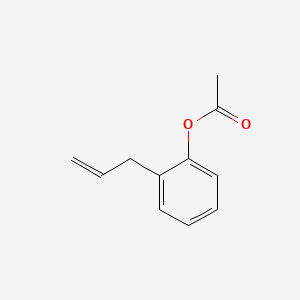

2-Allylphenyl acetate

描述

Structure

3D Structure

属性

IUPAC Name |

(2-prop-2-enylphenyl) acetate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H12O2/c1-3-6-10-7-4-5-8-11(10)13-9(2)12/h3-5,7-8H,1,6H2,2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LRUIUFBTAZTATM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)OC1=CC=CC=C1CC=C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H12O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20284481 | |

| Record name | 2-Allylphenyl acetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20284481 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

176.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

4125-54-6 | |

| Record name | Phenol, acetate | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=37420 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 2-Allylphenyl acetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20284481 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies for 2 Allylphenyl Acetate and Its Structural Analogs

Direct Esterification and Acylation Routes

The most direct methods for synthesizing 2-allylphenyl acetate (B1210297) and similar esters involve the formation of an ester linkage from a 2-allylphenol (B1664045) core structure. This is typically achieved through acetylation or by coupling with various carboxylic acids.

Acetylation of 2-Allylphenol Precursors

The acetylation of 2-allylphenol is a common and straightforward method for the preparation of 2-allylphenyl acetate. This process involves the reaction of the hydroxyl group of 2-allylphenol with an acetylating agent.

The synthesis of this compound from 2-allylphenol (2-AP) is readily accomplished using conventional laboratory reagents. A typical procedure involves the acetylation of 2-AP using acetic anhydride (B1165640) in the presence of a base. mdpi.comresearchgate.net For instance, this compound can be obtained by stirring a solution of 2-allylphenol in dichloromethane (B109758) with 4-N,N-dimethylaminopyridine (DMAP) and acetic anhydride at room temperature. mdpi.comresearchgate.net The reaction progress can be monitored by thin-layer chromatography (TLC), and upon completion, the reaction is quenched, and the product is purified, often by column chromatography. mdpi.com

Another established route to access the precursor, 2-allylphenol, is through the Claisen rearrangement of allyl phenyl ether. colab.wsresearchgate.net This rearrangement is a key step in introducing the allyl group to the ortho position of the phenol (B47542). The synthesis of allyl phenyl ether itself can be achieved via the Williamson ether synthesis. colab.wsresearchgate.net

The following table outlines a typical experimental setup for the acetylation of 2-allylphenol.

| Reactant 1 | Reactant 2 | Catalyst/Base | Solvent | Reaction Time | Temperature | Yield | Reference |

| 2-Allylphenol | Acetic Anhydride | 4-N,N-dimethylaminopyridine (DMAP) | Dichloromethane | 2.5 h | Room Temperature | Not specified | mdpi.comresearchgate.net |

To improve the efficiency and selectivity of acetylation reactions, various catalytic systems have been explored. While the use of a stoichiometric base like DMAP is effective, research into catalytic, more environmentally benign methods is ongoing. For instance, zeolites have been investigated as catalysts for acylation reactions, which can offer advantages in terms of reusability and reduced waste. google.com Although specific studies on the zeolite-catalyzed acetylation of 2-allylphenol to this compound are not extensively detailed in the provided context, the general application of zeolites in the acylation of aromatic compounds suggests their potential utility in this transformation. google.com

Synthesis of Related Allylphenyl Esters

The synthesis of structural analogs of this compound, where the acetyl group is replaced by other acyl groups, can be achieved through several synthetic strategies.

The formation of various allylphenyl esters can be accomplished by coupling 2-allylphenol or its derivatives with a range of carboxylic acids. These reactions are often facilitated by coupling agents that activate the carboxylic acid, enabling its reaction with the phenolic hydroxyl group. Palladium-catalyzed coupling reactions are a powerful tool in organic synthesis for forming carbon-carbon and carbon-heteroatom bonds. nih.govresearchgate.net While often used for C-C bond formation, palladium catalysis can also be applied to esterification reactions, particularly in complex molecular settings.

For example, the synthesis of various esters can be achieved through direct esterification methods. The use of a catalytic amount of a coupling reagent in conjunction with a sacrificial reagent can provide an efficient method for the nucleophilic coupling of carboxylic acids. researchgate.net

Biotransformation offers a green and highly selective alternative for the synthesis of esters. tno.nlgay.solutions Enzymes, such as lipases, can catalyze esterification reactions with high regio- and stereoselectivity under mild conditions. tno.nl This is particularly valuable for the synthesis of chiral esters or for reactions where traditional chemical methods may lead to side products or require protecting groups.

The biotransformation of monolignols and related phenolic compounds has been a subject of interest, indicating the potential for enzymatic processes in modifying compounds like 2-allylphenol. thegoodscentscompany.com For instance, a pinoresinol-lariciresinol reductase homologue has been shown to catalyze the conversion of p-coumaryl/coniferyl alcohol esters into allylphenols like chavicol and eugenol. thegoodscentscompany.com This highlights the capability of enzymes to perform transformations on allyl-substituted phenolic structures, suggesting that enzymatic esterification of 2-allylphenol to produce this compound or its analogs is a feasible approach.

Preparation of Substituted this compound Derivatives

The preparation of substituted derivatives of this compound involves strategic chemical transformations targeting either the phenyl ring or the appended allyl group. These syntheses often start from 2-allylphenol (2-AP), a common precursor generated via the Claisen rearrangement of allyl phenyl ether. researchgate.net The phenolic hydroxyl group in 2-AP serves as a versatile handle for subsequent reactions, including the acetylation to form the parent compound, this compound. mdpi.comnih.gov

Functionalizing the aromatic ring is a key strategy for tuning the molecule's properties. This is typically achieved through electrophilic substitution reactions or by transforming the existing phenolic group.

The electron-rich nature of the phenyl ring in this compound and its precursors makes it amenable to electrophilic aromatic substitution (EAS). researchgate.netnih.gov A notable example is nitration, which introduces nitro groups onto the aromatic scaffold.

The direct nitration of this compound (compound 2 ) using a mixture of nitric acid and sulfuric acid (HNO₃/H₂SO₄) has been reported. mdpi.comresearchgate.net This reaction yields a mixture of nitro-substituted acetate derivatives, specifically 2-allyl-6-nitrophenyl acetate (5 ) and 2-allyl-4-nitrophenyl acetate (7 ). However, the reported yields for this direct nitration are quite low, at 4% and 7% respectively, indicating that the reaction may not be highly efficient or selective under these conditions. mdpi.comnih.govresearchgate.net

A related strategy involves the nitration of the precursor, 2-allylphenol, which results in a mixture of 2-allyl-6-nitrophenol (B3249158) (4 ) and 2-allyl-4,6-dinitrophenol (9 ) with similarly low yields of 20% and 21%. mdpi.comnih.gov An alternative procedure for synthesizing compound 4 has been developed, achieving a much higher yield of 72%. nih.gov These nitro-phenols can then be acetylated to produce the corresponding nitro-substituted this compound derivatives.

| Starting Material | Reagents | Products | Yield |

|---|---|---|---|

| This compound (2) | HNO₃/H₂SO₄, CH₂Cl₂, 0 °C | 2-Allyl-6-nitrophenyl acetate (5) and 2-Allyl-4-nitrophenyl acetate (7) | 4% and 7% |

| 2-Allylphenol (1) | HNO₃/H₂SO₄, CH₂Cl₂, 0 °C | 2-Allyl-6-nitrophenol (4) and 2-Allyl-4,6-dinitrophenol (9) | 20% and 21% |

The phenolic hydroxyl group of 2-allylphenol and its substituted derivatives is a key site for functionalization. The transformation of this group into an acetate or an ether is a common synthetic step.

The synthesis of the parent compound, this compound (2 ), is achieved through the acetylation of 2-allylphenol (1 ). mdpi.comnih.gov This reaction is typically carried out using acetic anhydride in the presence of a catalyst such as 4-N,N-dimethylaminopyridine (DMAP), affording the product in a high yield of 96%. mdpi.comnih.gov

Alternatively, the phenolic group can be methylated to form methoxy (B1213986) derivatives. The reaction of 2-allylphenol with dimethyl sulfate (B86663) in the presence of a base like potassium carbonate results in the formation of 1-allyl-2-methoxybenzene (3 ) in good yield (67%). nih.gov This methylation can also be applied to derivatives that have already been functionalized on the ring. For example, 2-allyl-6-nitrophenol (4 ) can be methylated under similar conditions to produce 1-allyl-2-methoxy-3-nitrobenzene (6 ) with a high yield of 78%. mdpi.comnih.gov

| Starting Material | Reagents | Product | Yield |

|---|---|---|---|

| 2-Allylphenol (1) | Acetic anhydride, DMAP, CH₂Cl₂ | This compound (2) | 96% |

| 2-Allylphenol (1) | Dimethyl sulfate, K₂CO₃, Acetone | 1-Allyl-2-methoxybenzene (3) | 67% |

| 2-Allyl-6-nitrophenol (4) | Dimethyl sulfate, K₂CO₃, Acetone | 1-Allyl-2-methoxy-3-nitrobenzene (6) | 78% |

The allyl group provides a reactive site for a variety of chemical transformations, leading to the formation of more complex structural analogs, often involving cyclization reactions.

One advanced method involves a photoinduced cascade reaction of 2-allylphenol derivatives. nih.govacs.org In this process, the phenol is deprotonated to a phenolate (B1203915) anion, which, upon irradiation with light, initiates a radical cascade. This leads to an intramolecular cyclization involving the allyl group, ultimately forming densely functionalized 2,3-dihydrobenzofurans. nih.govacs.org

Another approach to modifying the allyl group is through oxyselenocyclization. researchgate.net Here, an electrophilic selenium species, generated in situ from a diselenide and an oxidant like Oxone®, reacts with the double bond of the allyl group in 2-allylphenols. This attack triggers an intramolecular cyclization with the phenolic oxygen, yielding 2-[(organoselanyl)methyl]-2,3-dihydrobenzofurans. researchgate.net

Palladium-catalyzed reactions are also widely employed to functionalize the allyl moiety. These methods often result in the formation of new ring systems. For example, Pd-catalyzed intramolecular alkoxycarbonylation of 3-allyl-4-hydroxycoumarin derivatives (structurally related to 2-allylphenols) under a carbon monoxide atmosphere can produce seven-membered ring lactones. researchgate.net Another palladium-catalyzed process involves the coupling of 2-allylphenyl triflates with alkyl nitriles, which proceeds via an alkene difunctionalization reaction to synthesize indane derivatives bearing cyanomethyl groups. nih.gov Furthermore, the thiol-ene "click" reaction, a robust and efficient method for modifying double bonds, has been used to functionalize polymers containing allyl acetate units and represents a potential route for modifying the allyl side chain of this compound. rsc.org

| Methodology | Starting Material Type | Key Reagents/Conditions | Product Type | Reference |

|---|---|---|---|---|

| Photoinduced Cascade | 2-Allylphenol derivatives | Base, Visible Light | 2,3-Dihydrobenzofurans | nih.govacs.org |

| Oxyselenocyclization | 2-Allylphenols | Diaryl diselenide, Oxone® | 2-[(Organoselanyl)methyl]-2,3-dihydrobenzofurans | researchgate.net |

| Pd-Catalyzed Alkene Difunctionalization | 2-Allylphenyl triflates | Alkyl nitrile, Pd catalyst (e.g., BrettPhosPd(allyl)(Cl)) | 2-Cyanomethyl indanes | nih.gov |

| Pd-Catalyzed Cyclocarbonylation | Allyl-hydroxy-coumarins | Pd catalyst, CO gas | Fused seven-membered lactones | researchgate.net |

Chemical Transformations and Mechanistic Investigations of 2 Allylphenyl Acetate

Deallylation Reactions

Deallylation serves as a crucial chemical transformation for the removal of allyl protecting groups. In the context of 2-allylphenyl acetate (B1210297), this process can theoretically occur at two distinct positions: the ester-bound allyl group or the carbon-bound allyl group on the aromatic ring. Research has focused on achieving chemoselectivity in these cleavage reactions.

Chemoselective Cleavage of Ester-Bound Allyl Groups

The selective removal of the allyl group from the acetate moiety, while leaving the C-allyl group on the phenyl ring intact, is a valuable synthetic strategy. This allows for the unmasking of a carboxylic acid functional group on a complex molecule.

Recent advancements have focused on developing metal-free protocols to achieve this transformation, thereby avoiding potential metal contamination in the final products. One such efficient method involves the use of sodium borohydride (B1222165) in methanol (B129727). researchgate.net This system has been shown to chemoselectively cleave the O-allyl group of various α-allyl phenylacetate (B1230308) analogues, leaving the C-allyl group untouched under controlled conditions. researchgate.net

The reaction is typically carried out by refluxing the substrate with an excess of sodium borohydride in methanol for several hours. researchgate.net The efficiency of the deallylation is influenced by the electronic nature of the substituents on the phenyl ring, with electron-donating groups generally leading to higher yields compared to electron-withdrawing groups. researchgate.net It is crucial to control the amount of the reducing agent and the reaction time, as prolonged exposure and higher concentrations of sodium borohydride can lead to the undesired reductive cleavage of the C-allyl group as well. researchgate.net

| Substrate Analogue (R group on Phenyl Ring) | Reaction Time (hours) | Yield (%) |

|---|---|---|

| H | 5 | High |

| p-OCH₃ | 5 | Higher than unsubstituted |

| p-NO₂ | 5 | Lower than unsubstituted |

| p-Cl | 5 | Unaffected chloro group |

While detailed mechanistic studies are not exhaustive, a plausible mechanism for the deallylation of allyl esters using sodium borohydride in methanol has been proposed. researchgate.net The reaction is thought to proceed through the formation of trimethoxyborane, B(OMe)₃, from the interaction of NaBH₄ and methanol. researchgate.net This boron species then forms a π-complex with the alkene of the O-allyl group. Subsequent hydrolysis of this intermediate is postulated to afford the deallylated carboxylic acid product. researchgate.net This proposed pathway accounts for the selective activation and cleavage of the ester-bound allyl group.

Reductive Cleavage of Carbon-Allyl Linkages in Analogues

The cleavage of the carbon-allyl bond on the aromatic ring is a distinct and more challenging transformation due to the strength of the C(sp²)-C(sp³) bond. Deallylation at this position involves breaking this linkage and results in the removal of the allyl fragment from the phenyl core. researchgate.netacs.org This type of reaction is generally referred to as C-deallylation and can proceed through various mechanisms, often involving transition-metal catalysts or radical pathways. researchgate.netnih.gov

Methodologies for cleaving such C-C σ bonds are of significant interest as they allow for the use of the allyl group as a removable placeholder or directing group in organic synthesis. acs.orgnih.gov The process typically involves the formation of a relatively stable carbanion or radical after the departure of the allylic fragment. researchgate.netacs.org This can be achieved via oxidative addition to a low-valent metal or through an addition/β-elimination cascade. researchgate.netacs.org While metal-free conditions are sought after, many protocols for C-allyl cleavage still rely on transition metals. nih.gov

Rearrangement Reactions Involving Allylic and Aromatic Subunits

The unique structure of 2-allylphenyl acetate, featuring both an allyl group on the aromatic ring and an ester functionality, makes it a candidate for thermally induced intramolecular rearrangements.

Sigmatropic Rearrangements in the Gas Phase

In the gas phase, deprotonated analogues of this compound have been shown to undergo sigmatropic rearrangements upon collisional activation. acs.orgdocumentsdelivered.comacs.org These rearrangements involve the concerted reorganization of σ and π electrons through cyclic transition states. Specifically, studies on deprotonated allyl phenylacetates indicate that a researchgate.netresearchgate.net-sigmatropic rearrangement, analogous to the Claisen rearrangement, is a predominant pathway. acs.org

The Claisen rearrangement of a related compound, allyl phenyl ether, is a well-studied thermal intramolecular reaction that proceeds through a concerted, six-membered cyclic transition state. libretexts.orglibretexts.org This process initially forms a non-aromatic dienone intermediate, which then rapidly tautomerizes to the aromatic o-allylphenol product to restore aromaticity. libretexts.orglibretexts.org For this compound, the analogous rearrangement would involve the migration of the C-allyl group from its position on the ring. Gas-phase studies on similar ester ions show that this rearrangement occurs via both six- and four-center transition states, with the six-center Claisen-type rearrangement being the major pathway. acs.org This process leads to the formation of a rearranged carboxylate ion. acs.org

| Reaction Type | Molecule Class Studied | Key Observation | Reference |

|---|---|---|---|

| researchgate.netresearchgate.net-Sigmatropic Rearrangement | Deprotonated Allyl Phenylacetates | Predominates over four-center rearrangement pathways. | acs.org |

| Claisen Rearrangement | Allyl Phenyl Ethers | Proceeds via a concerted six-membered cyclic transition state. | libretexts.orglibretexts.org |

Fragmentation Studies of Deprotonated Allyl Phenyl Acetates

The study of gas-phase ion chemistry through techniques like tandem mass spectrometry (MS/MS) provides deep insights into the intrinsic structural properties and reactivity of molecules. For deprotonated allyl phenyl acetates, collision-induced dissociation (CID) would be expected to reveal characteristic fragmentation patterns influenced by the interplay between the phenoxide, allyl, and acetate functionalities. While direct studies on deprotonated this compound are not extensively documented in reviewed literature, the fragmentation behavior can be inferred from related O-acetyl-substituted carboxylate and phenoxide anions.

Upon collisional activation, deprotonated O-acetyl-substituted carboxylate ions have been shown to fragment via two primary competing pathways. nih.gov The first, a lower-energy process, involves the neutral loss of ketene (B1206846) (CH₂=C=O). This occurs through an intramolecular proton abstraction from the acetyl group by the carboxylate. The second pathway, which becomes more prominent at higher collision energies, is a nucleophilic displacement of the O-acetyl group by the carboxylate, leading to the formation of an acetate anion (CH₃CO₂⁻). nih.gov

In the case of deprotonated this compound, where the negative charge would reside on the acetate oxygen, analogous pathways can be postulated. The primary fragmentation route would likely be the neutral loss of ketene, resulting in the formation of a 2-allylphenoxide ion. This process is a common fragmentation for aryl acetates. Another potential pathway could involve the cleavage of the ester bond to generate an acetate anion or a 2-allylphenoxide anion. The presence of the allyl group might also introduce unique fragmentation channels, such as rearrangements or cleavages involving the allyl chain, although these are generally less favored than the characteristic ester fragmentations. The fragmentation of related deprotonated N,2-diphenylacetamides has been shown to proceed via the formation of an ion-neutral complex, leading to characteristic fragment ions. nih.gov This suggests that complex rearrangements could also play a role in the fragmentation of deprotonated allyl phenyl acetates.

Photochemical Rearrangement Dynamics

The photochemical behavior of this compound is governed by pathways analogous to the well-studied photo-Fries and photo-Claisen rearrangements. The photo-Fries rearrangement is the photochemical equivalent of the Lewis acid-catalyzed Fries rearrangement, converting an aryl ester into hydroxy aryl ketones. wikipedia.org The photo-Claisen rearrangement is a related process observed for aryl ethers. researchgate.net For this compound, UV irradiation would initiate a homolytic cleavage of the ester's C–O bond, leading to the formation of a 2-allylphenoxyl radical and an acetyl radical within a solvent cage. researchgate.netslideshare.net The subsequent reactions of this radical pair dictate the product distribution.

Ultrafast transient absorption spectroscopy is a powerful technique for investigating the real-time dynamics of photochemical reactions that occur on femtosecond to nanosecond timescales. nih.gov Studies on model compounds like phenyl acetate and allyl phenyl ether provide a clear picture of the dynamics applicable to this compound. rsc.orgbris.ac.uk

Upon excitation with an ultrafast UV laser pulse (e.g., at 267 nm), the parent molecule is promoted to an excited singlet state. bris.ac.uk Research on 4-tert-butylphenyl acetate has shown that the homolytic cleavage of the ester's C–O bond occurs exceptionally fast, within approximately 2 picoseconds (ps), to generate a geminate radical pair (phenoxyl and acetyl radicals) trapped within the solvent cage. researchgate.net Following this rapid bond fission, the radical pair can recombine. The formation of a cyclohexadienone intermediate, a key step in the rearrangement, has been observed to occur on a timescale of about 13 ps. researchgate.net These ultrafast studies allow for the direct observation and kinetic analysis of the fleeting intermediates and transition states that govern the reaction pathways, providing detailed mechanistic insights that are inaccessible through conventional steady-state methods. bris.ac.uk

The photochemical rearrangement of this compound can proceed through two competing pathways originating from the initial 2-allylphenoxyl/acetyl radical pair.

Photo-Fries Pathway : In this pathway, the acetyl radical recombines with the 2-allylphenoxyl radical at the ortho or para positions of the aromatic ring. Recombination at the carbon atom para to the original oxygen linkage (C4 position) or the other available ortho position (C6 position) forms transient cyclohexadienone intermediates. bris.ac.ukresearchgate.net These intermediates subsequently undergo tautomerization to restore aromaticity, yielding the final hydroxy acetophenone (B1666503) products (e.g., 3-allyl-4-hydroxyacetophenone and 5-allyl-2-hydroxyacetophenone).

Photo-Claisen-type Radical Recombination : While a true photo-Claisen rearrangement involves an ether, the radical-pair mechanism allows for a similar outcome. The 2-allylphenoxyl radical itself is a resonance-stabilized species. The acetyl radical could theoretically recombine with the terminal carbon of the allyl group, though this is less commonly reported. More significant is the fate of radicals that escape the solvent cage. These "free" radicals can abstract hydrogen atoms from the solvent or other molecules, leading to the formation of 2-allylphenol (B1664045) and ketene (from the acetyl radical). semanticscholar.org Quantum yield studies on phenyl acetate have shown that in addition to the rearranged o- and p-hydroxyacetophenones, phenol (B47542) is also a significant product, arising from radicals that escape in-cage recombination. semanticscholar.org

Claisen Rearrangement in Allyl Phenyl Ether Precursors

This compound is typically synthesized from 2-allylphenol. The industrial and laboratory synthesis of 2-allylphenol relies heavily on the thermal Claisen rearrangement of its precursor, allyl phenyl ether. This reaction is a concerted, pericyclic bris.ac.ukbris.ac.uk-sigmatropic rearrangement and was the first example of such a transformation to be discovered. byjus.com

The thermal Claisen rearrangement of allyl phenyl ether to 2-allylphenol proceeds through a highly ordered, cyclic transition state. The reaction is intramolecular and involves the concerted breaking of the O–C(allyl) bond and the formation of a new C–C bond between the terminal carbon of the allyl group and the ortho carbon of the phenyl ring.

This bris.ac.ukbris.ac.uk-sigmatropic shift leads to a non-aromatic intermediate, 6-allylcyclohexa-2,4-dien-1-one. nih.gov This ketone intermediate is unstable and rapidly undergoes tautomerization to form the thermodynamically stable 2-allylphenol, thereby restoring the aromaticity of the ring. The tautomerization step is highly favorable, with the final phenol product being more stable than the dienone intermediate by approximately 20 kcal/mol. nih.gov The fleeting nature of the dienone intermediate has made its direct detection challenging, but its existence has been confirmed through specialized mass spectrometry experiments where it was captured by an in-situ reaction. nih.gov

The Claisen rearrangement of substituted allyl phenyl ethers is highly regioselective. In an unsubstituted allyl phenyl ether, the allyl group migrates exclusively to the ortho position. If both ortho positions are blocked by other substituents, the allyl group undergoes a second bris.ac.ukbris.ac.uk-sigmatropic shift (a Cope rearrangement) from the ortho-dienone intermediate, resulting in migration to the para position.

When the aromatic ring bears meta-substituents, the electronic nature of the substituent dictates the regioselectivity of the initial rearrangement. The effects of various meta-substituents on the product distribution have been studied extensively.

Electron-donating groups (EDGs) , such as methoxy (B1213986) (–OCH₃), tend to direct the allyl group to the position para to the substituent (the C4 position, yielding the 2-allyl-5-methoxyphenol).

Electron-withdrawing groups (EWGs) , such as bromo (–Br), direct the allyl group to the position ortho to the substituent (the C2 position, yielding the 2-allyl-3-bromophenol).

The table below summarizes the observed regioselectivity for the Claisen rearrangement of various meta-substituted allyl phenyl ethers.

Data sourced from studies on aromatic Claisen rearrangements. semanticscholar.org

These outcomes are primarily governed by the electronic effects of the meta-substituent, which influence the relative stability of the transition states leading to the different isomeric products.

Transition Metal-Catalyzed Reactions

The chemical reactivity of this compound is significantly influenced by the presence of transition metal catalysts, which can facilitate a variety of transformations by interacting with the molecule's functional groups. These catalytic processes are pivotal in organic synthesis for creating complex molecular architectures from simpler precursors.

Palladium-Mediated Transformations

Palladium, in its various oxidation states, is a versatile and powerful catalyst for a wide range of organic reactions. For substrates like this compound, which contains both an aryl group and an allylic acetate moiety, palladium catalysis opens pathways to numerous valuable chemical transformations. The catalytic cycle of these reactions typically involves a sequence of fundamental steps, including oxidative addition, migratory insertion, and reductive elimination.

The initial and often crucial step in many palladium-catalyzed cross-coupling reactions involving allylic acetates is the oxidative addition of the substrate to a palladium(0) complex. organic-chemistry.orgyoutube.comyoutube.com In this process, the palladium(0) species, typically stabilized by phosphine (B1218219) ligands, inserts into the carbon-oxygen bond of the allylic acetate. acs.org This reaction results in the formation of a cationic π-allylpalladium(II) complex, with the palladium atom increasing its oxidation state from 0 to +2. organic-chemistry.org The acetate group becomes a counter-ion in this new complex.

This oxidative addition step is fundamental as it activates the allyl group for subsequent reactions. organic-chemistry.org The resulting π-allylpalladium intermediate is electrophilic and can be attacked by a wide range of nucleophiles. youtube.com The efficiency and rate of the oxidative addition can be influenced by several factors, including the nature of the ligands on the palladium(0) center and the solvent used. uvic.ca For this compound, this step transforms the relatively unreactive C-O bond into a highly reactive palladium-bound allyl group, poised for further functionalization.

Palladium-catalyzed alkene difunctionalization has emerged as a powerful strategy for constructing carbocycles and heterocycles. nih.gov This class of reactions involves the simultaneous addition of two different functional groups across a double bond. In the context of this compound and its analogs, the tethered aryl and allyl groups provide an ideal template for intramolecular cyclization reactions, leading to the formation of valuable ring systems. nih.gov

While this compound is a viable substrate, related analogs such as 2-allylphenyl triflates are often used in palladium-catalyzed alkene difunctionalization reactions to synthesize substituted indane frameworks. nih.govnih.gov The triflate group is an excellent leaving group, facilitating the initial oxidative addition to the palladium(0) catalyst. The general mechanism involves the oxidative addition of the aryl triflate to Pd(0), followed by migratory insertion of the tethered alkene into the newly formed Aryl-Pd bond. The final step is the nucleophilic attack on the resulting intermediate, followed by reductive elimination or a related process to regenerate the Pd(0) catalyst and yield the cyclized indane product. nih.gov

These reactions can form two new carbon-carbon bonds and a new ring in a single operation. nih.gov For instance, the coupling of 2-allylphenyl triflate derivatives with enolate nucleophiles has been shown to produce indanes bearing ester, ketone, or malonate groups in high yields. nih.govnih.gov The use of specific pre-catalysts, such as a preformed BrettPhosPd(allyl)(Cl) complex, has been found to be essential for the success of reactions involving challenging nucleophiles like alkyl nitriles. nih.gov

The scope of nucleophiles that can be employed in these palladium-catalyzed cyclization reactions is broad, allowing for the synthesis of a diverse array of substituted indanes. Stabilized carbon nucleophiles are particularly effective. Research has demonstrated successful couplings with various enolates derived from malonates, β-ketoesters, and phosphonoacetates. nih.gov

For example, the reaction between 2-allylphenyl triflate and diethyl malonate proceeds in high yield (up to 93%) to afford the corresponding substituted indane. nih.gov Other successful nucleophiles include ethyl acetoacetate (B1235776) and triethyl phosphonoacetate. nih.gov However, the reactivity can be highly dependent on the reaction conditions and the specific nucleophile. Less reactive nucleophiles, such as ethyl cyanoacetate, may require specialized catalyst systems, like (BrettPhos)Pd(allyl)Cl, to achieve moderate yields. nih.govnih.gov The reactions are generally most effective with alkyl nitriles that are either gem-disubstituted or contain an adjacent aromatic substituent. nih.gov

Below is an interactive table summarizing the performance of various nucleophiles in the palladium-catalyzed synthesis of indane frameworks from a 2-allylphenyl triflate analog.

Palladium-catalyzed allylic substitution is a cornerstone of modern asymmetric synthesis, enabling the formation of chiral centers with high levels of enantiocontrol. nih.govacs.org In these reactions, a chiral ligand coordinated to the palladium center influences the approach of the nucleophile to the π-allylpalladium complex, resulting in the preferential formation of one enantiomer of the product. uwindsor.ca

For a substrate like this compound, enantioselective allylic substitution would involve the initial formation of a π-allylpalladium(II) complex, which is prochiral. The subsequent attack by a nucleophile, guided by a chiral ligand, would lead to the creation of a new stereocenter. A wide variety of chiral ligands, including those based on phosphines (e.g., BINAP) and phosphoramidites (e.g., PHOX-type), have been developed and successfully applied to similar allylic substrates. nih.govuwindsor.ca The choice of ligand is critical for achieving high regioselectivity and enantioselectivity. nih.gov The reaction is tolerant of many functional groups and can be used to form C-C, C-N, and C-O bonds under mild conditions. acs.org

The table below presents examples of catalyst systems used in enantioselective allylic substitutions for substrates analogous to this compound, highlighting the high levels of enantiomeric excess (ee) that can be achieved.

Alkene Difunctionalization for Cyclization Reactions

Glycosylation Chemistry with 2-Allylphenyl Moieties

The strategic construction of complex oligosaccharides and glycoconjugates is a cornerstone of glycoscience, enabling the exploration of the multifaceted roles of carbohydrates in biological systems. A critical aspect of this endeavor is the development of versatile glycosylation methodologies. In this context, the O-allylphenyl (AP) anomeric moiety has emerged as a significant leaving group, offering unique activation pathways and orthogonality in oligosaccharide synthesis.

The quest for efficient and selective methods for oligosaccharide assembly has driven the innovation of various glycosylation strategies. Among these, approaches that minimize the need for repetitive protecting and leaving group manipulations are highly sought after. The 2-allylphenyl group was investigated as a novel anomeric leaving group to address this challenge, providing a versatile platform for chemical glycosylation. This group's stability and its susceptibility to activation under specific conditions make it a valuable tool for synthetic carbohydrate chemists.

The utility of 2-allylphenyl glycosides as glycosyl donors has been demonstrated in various glycosylation reactions. For instance, their activation with promoters like N-iodosuccinimide (NIS) in combination with trifluoromethanesulfonic acid (TfOH) or trimethylsilyl (B98337) trifluoromethanesulfonate (B1224126) (TMSOTf) has proven effective in forming disaccharides. The reactions are generally high-yielding, highlighting the efficiency of the 2-allylphenyl group as a leaving group in these transformations.

Table 1: NIS/TfOH Promoted Glycosylation with a 2-Allylphenyl Glycosyl Donor

| Entry | Promoter System | Reaction Time | Yield (%) |

|---|---|---|---|

| 1 | NIS/TMSOTf | < 5 min | 80 |

| 2 | NIS/TfOH | < 5 min | 90 |

Data derived from a study on the activation of a 2-allylphenyl glycosyl donor.

A key feature of the 2-allylphenyl anomeric group is its ability to be activated through multiple pathways, offering synthetic flexibility. Mechanistic studies have revealed two distinct activation routes: a remote pathway and a direct pathway.

The remote activation pathway is initiated by an electrophilic attack on the alkene of the allyl group. It is hypothesized that activation with an iodonium (B1229267) ion (I+), for example from NIS, proceeds through the formation of an epi-iodonium ion. This intermediate is then opened by the anomeric oxygen, facilitating the departure of the leaving group.

The direct anomeric activation pathway , on the other hand, involves the direct interaction of a Lewis acid with the anomeric oxygen. For instance, when TMSOTf is used as a promoter, the activation is believed to occur at the anomeric oxygen atom. This was substantiated by the isolation and identification of (o-allylphenoxy)trimethylsilane during the reaction, which supports a mechanism involving direct activation of the anomeric oxygen.

These distinct activation mechanisms are crucial as they allow for selective activation, which is a cornerstone of modern oligosaccharide synthesis strategies.

The concept of orthogonal glycosylation involves the use of two or more leaving groups that can be selectively activated under different reaction conditions, allowing for a streamlined and efficient assembly of oligosaccharides. The 2-allylphenyl group, with its dual activation pathways, is an excellent candidate for such strategies.

The direct activation of the 2-allylphenyl moiety with Lewis acids like TMSOTf or boron trifluoride etherate (BF3·Et2O) provides an orthogonal approach when used in conjunction with other common leaving groups, such as thioglycosides. Thioglycosides are typically activated by iodonium ion promoters. This orthogonality allows for the selective activation of the 2-allylphenyl glycoside in the presence of a thioglycoside, or vice versa, enabling the sequential construction of oligosaccharide chains without the need for intermediate protecting group manipulations. This strategy significantly enhances the efficiency of complex carbohydrate synthesis.

The application of the 2-allylphenyl moiety in an orthogonal strategy with thioglycosides has been successfully demonstrated, paving the way for more efficient and flexible routes to complex oligosaccharides.

Advanced Spectroscopic and Analytical Characterization in 2 Allylphenyl Acetate Research

Mass Spectrometry (MS)

Mass spectrometry is a powerful analytical technique used to measure the mass-to-charge ratio (m/z) of ions. It provides critical information about the molecular weight and elemental composition of a compound and offers insights into its structure through the analysis of fragmentation patterns.

Electron Ionization Mass Spectrometry (EI-MS) is a hard ionization technique that involves bombarding a sample with high-energy electrons (typically 70 eV), causing the molecule to ionize and fragment in a reproducible manner. The fragmentation pattern serves as a molecular fingerprint, enabling structural elucidation.

For 2-allylphenyl acetate (B1210297) (molar mass: 176.21 g/mol ), the EI-MS spectrum is predicted to show a distinct molecular ion peak (M⁺•) at m/z = 176. The subsequent fragmentation is dictated by the compound's functional groups—the ester and the ortho-allyl substituent on the aromatic ring. Key fragmentation pathways include:

Loss of Ketene (B1206846): A characteristic fragmentation for acetylated compounds is the neutral loss of ketene (CH₂=C=O, 42 Da). This occurs via a McLafferty-type rearrangement, leading to the formation of the 2-allylphenol (B1664045) radical cation, which would produce a prominent peak at m/z = 134.

Formation of the Acylium Ion: Cleavage of the ester C-O bond results in the formation of the highly stable acetyl cation (CH₃CO⁺) at m/z = 43. This is often the base peak (the most intense peak) in the mass spectra of simple acetate esters.

Loss of the Acetoxy Radical: The molecular ion can lose an acetoxy radical (•OCOCH₃, 59 Da) to form an allylphenyl cation at m/z = 117.

Rearrangements of the Allyl Group: The allyl side chain can also participate in fragmentation, potentially leading to the loss of a methyl radical (•CH₃) from the [M-42]⁺• fragment to give a peak at m/z = 119, or other complex rearrangements.

Table 1: Predicted Key Fragments in the EI-MS Spectrum of 2-Allylphenyl Acetate

| m/z Value | Proposed Fragment Ion | Proposed Fragmentation Pathway |

|---|---|---|

| 176 | [C₁₁H₁₂O₂]⁺• | Molecular Ion (M⁺•) |

| 134 | [C₉H₁₀O]⁺• | M⁺• - CH₂CO (Loss of ketene) |

| 117 | [C₉H₉]⁺ | M⁺• - •OCOCH₃ (Loss of acetoxy radical) |

| 43 | [C₂H₃O]⁺ | Formation of acylium ion (Base Peak) |

Gas Chromatography-Mass Spectrometry (GC-MS) combines the separation capabilities of gas chromatography with the detection power of mass spectrometry. It is an essential tool for analyzing the composition of complex mixtures, such as the crude product from a chemical synthesis. mdpi.comnih.gov

In the synthesis of this compound, typically via the acetylation of 2-allylphenol, GC-MS is used to monitor the reaction's progress and determine the final product's purity. mdpi.com The crude reaction mixture is injected into the GC, where its components are separated based on their boiling points and interactions with the stationary phase of the column.

Separation: 2-allylphenol, the starting material, is more polar than the product, this compound, due to its free hydroxyl group. On a standard non-polar capillary column (e.g., one with a 5% phenyl polysiloxane stationary phase), the less polar product will travel faster and thus have a shorter retention time than the starting material.

Identification: As each component elutes from the GC column, it enters the mass spectrometer, where it is ionized and fragmented. The resulting mass spectrum allows for the unambiguous identification of each peak in the chromatogram (e.g., starting material, product, solvent, and any byproducts).

Quantification: By comparing the peak areas in the chromatogram, the relative concentrations of the components in the mixture can be determined, providing a measure of the reaction's yield and the product's purity.

Table 2: Typical GC-MS Parameters for Analysis of this compound Synthesis

| Parameter | Typical Setting |

|---|---|

| GC Column | 30 m x 0.25 mm ID, 0.25 µm film thickness (e.g., HP-5ms, DB-5) |

| Carrier Gas | Helium, constant flow rate (e.g., 1.0 mL/min) |

| Injector Temperature | 250 °C |

| Oven Program | Initial temp 80 °C (hold 2 min), ramp at 10 °C/min to 280 °C (hold 5 min) |

| MS Ionization Mode | Electron Ionization (EI) at 70 eV |

| MS Scan Range | m/z 40-400 |

| Expected Elution Order | 1st: this compound, 2nd: 2-Allylphenol |

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic State Monitoring

Ultraviolet-Visible (UV-Vis) spectroscopy measures the absorption of light in the ultraviolet and visible regions of the electromagnetic spectrum. This absorption corresponds to the excitation of electrons from lower to higher energy molecular orbitals. For organic molecules, it provides information about the electronic structure, particularly in systems containing chromophores like aromatic rings and double bonds.

The UV-Vis spectrum of this compound is dominated by the electronic transitions of its substituted benzene (B151609) ring. The primary chromophore is the phenyl group, whose π-system gives rise to characteristic π → π* transitions. The ortho-allyl and acetate substituents act as auxochromes, modifying the absorption maxima (λmax) and intensity compared to unsubstituted benzene. The spectrum is expected to show two main absorption bands:

An intense band at shorter wavelengths (around 210-220 nm), corresponding to a primary π → π* transition.

A weaker, structured band at longer wavelengths (around 260-270 nm), corresponding to a secondary (benzenoid) π → π* transition. This band is sensitive to substitution on the ring.

UV-Vis spectroscopy can be used to monitor reactions if the product and reactant have significantly different absorption spectra, although it is less specific than chromatographic methods for complex mixtures.

Table 3: Predicted UV-Vis Absorption Data for this compound in a Non-polar Solvent

| Expected λmax (nm) | Electronic Transition | Associated Chromophore |

|---|---|---|

| ~ 215 nm | π → π* (Primary) | Substituted Benzene Ring |

| ~ 268 nm | π → π* (Secondary) | Substituted Benzene Ring |

Chromatographic Methods for Reaction Monitoring and Product Isolation

Chromatography encompasses a set of laboratory techniques for the separation of mixtures. It is fundamental in synthetic chemistry for both monitoring the progress of a reaction and for purifying the desired products.

Thin-Layer Chromatography (TLC) is a simple, rapid, and inexpensive technique used for the qualitative monitoring of chemical reactions. chemistryhall.comthieme.de It operates on the principle of differential partitioning of components between a solid stationary phase (typically silica (B1680970) gel on a plate) and a liquid mobile phase (the eluent). researchgate.net

To monitor the synthesis of this compound from 2-allylphenol, small aliquots of the reaction mixture are spotted onto a TLC plate over time. The key is the polarity difference between the reactant and the product.

Reactant (2-allylphenol): Contains a polar hydroxyl (-OH) group, causing it to adsorb more strongly to the polar silica gel. It therefore travels a shorter distance up the plate, resulting in a lower Retention Factor (Rf) value.

Product (this compound): The polar hydroxyl group is replaced by a less polar ester group. The product adsorbs less strongly to the silica gel and travels further up the plate, resulting in a higher Rf value.

The reaction is considered complete when the spot corresponding to the starting material (2-allylphenol) is no longer visible on the TLC plate. Visualization is typically achieved under UV light (as the aromatic ring is UV-active) or by using a chemical stain such as potassium permanganate, which reacts with the allyl group to produce a yellow spot on a purple background. rsc.org

Table 4: Hypothetical TLC Data for Monitoring the Acetylation of 2-Allylphenol

| Compound | Relative Polarity | Expected Rf Value* |

|---|---|---|

| 2-Allylphenol (Starting Material) | High | ~ 0.30 |

| This compound (Product) | Low | ~ 0.65 |

\In a 9:1 Hexane:Ethyl Acetate solvent system on a silica gel plate.*

Once TLC analysis indicates that a reaction is complete, the crude product must be purified to remove any unreacted starting materials, reagents, or byproducts. Preparative column chromatography is the standard method for this purification on a laboratory scale. semanticscholar.org It operates on the same separation principles as TLC but is designed to handle larger quantities of material. orgsyn.org

The process for purifying this compound involves:

Column Packing: A glass column is packed with a slurry of a stationary phase (e.g., silica gel) in a non-polar solvent.

Sample Loading: The crude reaction mixture is concentrated and loaded onto the top of the silica gel column.

Elution: A solvent (or a sequence of solvents of increasing polarity), known as the mobile phase, is passed through the column. The solvent system is typically chosen based on the optimal separation observed during TLC analysis.

Fraction Collection: As the solvent flows through the column, the components of the mixture separate. The less polar this compound travels down the column more quickly and is collected in earlier fractions. More polar impurities elute later.

Analysis: The contents of each collected fraction are analyzed by TLC to determine which fractions contain the pure product. These pure fractions are then combined, and the solvent is removed by evaporation to yield the purified this compound.

Theoretical and Computational Chemistry Approaches to 2 Allylphenyl Acetate Reactivity

Quantum Chemical Studies on Reaction Pathways

Quantum chemical calculations are instrumental in mapping the potential energy surfaces of chemical reactions, identifying transition states, and determining activation barriers. These studies offer a molecular-level view of how reactions proceed, providing insights that are often inaccessible through experimental means alone.

The rsc.orgrsc.org-sigmatropic rearrangement is a key reaction pathway for allyl aryl esters and ethers. While direct computational studies on 2-allylphenyl acetate (B1210297) are limited, extensive theoretical research on the analogous Claisen rearrangement of allyl phenyl ether provides a robust model for understanding this process.

Computational methods such as Density Functional Theory (DFT), particularly with the B3LYP functional, and ab initio methods like Møller-Plesset perturbation theory (MP2) and Complete Active Space Self-Consistent Field (CASSCF), have been employed to analyze the transition state and mechanism of this rearrangement. rsc.org Studies using the Bonding Evolution Theory (BET), which combines the topological analysis of the Electron Localization Function (ELF) with catastrophe theory, have dissected the reaction mechanism into a sequence of precise bond-breaking and bond-forming steps. rsc.orgrsc.org

These calculations reveal a concerted, chair-like transition state for the rearrangement. rsc.org For the Claisen rearrangement of allyl phenyl ether, the predicted activation barrier at the B3LYP/6-31G(d) level is 39.7 kcal/mol (38.0 kcal/mol including zero-point vibrational energy). rsc.org High-accuracy composite methods like CBS-QB3 have also been used to benchmark the performance of various DFT functionals, confirming their suitability for studying these pericyclic reactions. nih.gov

Table 1: Computational Methods Used in Modeling Sigmatropic Rearrangements of Allyl Phenyl Ether

| Computational Method | Basis Set | Key Findings |

| DFT (B3LYP) | 6-31G(d) | Optimized geometries of reactants, transition states, and products; Calculated activation barriers. rsc.org |

| MP2 | 6-31G(d) | Analysis of transition state structures. rsc.org |

| CASSCF | 6-31G(d) | Multireference method for studying the electronic structure of the transition state. rsc.org |

| CBS-QB3 | Composite | High-accuracy benchmark calculations for activation energies. nih.gov |

| Bonding Evolution Theory (BET) | N/A | Detailed mechanistic analysis through topological analysis of the Electron Localization Function (ELF). rsc.orgrsc.org |

Theoretical Analysis of Photochemical Bond Fission and Radical Intermediates

In addition to thermal rearrangements, 2-allylphenyl acetate can undergo photochemical reactions, analogous to the photo-Fries rearrangement of phenyl acetate and the photo-Claisen rearrangement of allyl phenyl ether. bris.ac.ukrsc.org Theoretical studies complement experimental techniques like transient absorption spectroscopy to unravel the mechanisms of these light-induced reactions.

Upon UV excitation, the primary photochemical event is the homolytic fission of the ester's O–C(O) bond. bris.ac.uk This process leads to the formation of a geminate radical pair within a solvent cage: the 2-allylphenoxyl radical and the acetyl radical.

Computational studies can model the excited states of the parent molecule to understand the physics that initiates bond fission, often involving dissociative (n/π)σ* excited states. rsc.org The subsequent fate of the radical pair, including in-cage recombination at the ortho or para positions of the phenyl ring or escape from the solvent cage, can be analyzed. For the related phenyl acetate, the long-time phenoxyl radical yield after cage escape was estimated to be 26% of the initially excited population. bris.ac.uk A similar analysis for allyl phenyl ether provided an escaped radical yield of 14%. bris.ac.uk These quantum yields are critical parameters that can be rationalized through computational modeling of the radical pair dynamics.

Prediction of Regioselectivity and Stereoselectivity

Computational chemistry is a predictive tool for understanding the factors that control where and how a reaction occurs. For this compound, these methods can predict the preferred sites of reaction (regioselectivity) and the spatial arrangement of the products (stereoselectivity).

Substituents on the aromatic ring can significantly alter the reactivity of this compound by modifying its electronic properties. Electron-donating groups (EDGs) and electron-withdrawing groups (EWGs) influence the electron density of the ring and the stability of reaction intermediates and transition states. lumenlearning.commasterorganicchemistry.com

Theoretical studies on substituted phenyl acetates have shown that the electron-withdrawing ability of a substituent on the phenyl ring affects the stability of the ester conformers and the reactivity of the carbonyl group. nih.gov Ab initio calculations demonstrated that electron-withdrawing substituents increase the preference for the Z-conformer and enhance the reactivity toward nucleophilic acyl substitution by lowering the energy of the π*C=O antibonding orbital. nih.gov An excellent correlation is often observed between calculated energy differences or orbital occupancies and the Hammett σ constants of the substituents. nih.govscielo.org.mx These findings can be extrapolated to predict how substituents would influence the rates and pathways of both thermal and photochemical rearrangements of this compound.

Table 2: Effect of Substituent Groups on Aromatic Reactivity

| Substituent Type | Examples | Electronic Effect | Influence on Reaction Rate |

| Activating Groups | -OH, -OR, -NH₂, -Alkyl | Donate electron density (Resonance or Inductive) | Increase the rate of electrophilic substitution. lumenlearning.com |

| Deactivating Groups | -NO₂, -CN, -C(O)R, -Halogens | Withdraw electron density (Resonance or Inductive) | Decrease the rate of electrophilic substitution. lumenlearning.commasterorganicchemistry.com |

Population Analysis Methods (e.g., Mulliken, Löwdin, Hirshfeld) for Charge Distribution

Population analysis methods are used to partition the total electron density of a molecule among its constituent atoms, yielding partial atomic charges. mpg.de These charges provide a quantitative measure of the charge distribution and are valuable for interpreting molecular reactivity.

Mulliken Population Analysis : This widely used method partitions electron density based on the contribution of atomic orbitals to molecular orbitals. nih.gov While computationally simple, it is known to be heavily dependent on the choice of basis set. q-chem.com

Löwdin Population Analysis : This approach uses a symmetrically orthogonalized basis set to assign electron density, which reduces the basis set dependency seen in Mulliken analysis. nih.govq-chem.com

By applying these methods to this compound, its transition states, and intermediates, chemists can model how charge is redistributed during a reaction. This information helps to identify electrophilic and nucleophilic sites, rationalize the observed regioselectivity, and understand the polar effects that influence reaction barriers. mdpi.com

Ab Initio and Density Functional Theory (DFT) Calculations for Electronic Structure

The electronic structure of this compound is fundamental to its reactivity. Ab initio ("from the beginning") and DFT methods are the cornerstones of modern computational chemistry for calculating electronic structure. fsu.edu

Ab initio methods, such as Hartree-Fock (HF) and post-Hartree-Fock methods like MP2, solve the Schrödinger equation without empirical parameters. nih.gov They provide a rigorous description of the electronic structure but can be computationally expensive.

DFT is a widely used alternative that calculates the electron density of a system to determine its energy and other properties. nih.gov The choice of the exchange-correlation functional (e.g., B3LYP, PBE0) is crucial for the accuracy of DFT calculations. fsu.edu These methods offer a good balance of accuracy and computational cost, making them suitable for studying the relatively large systems involved in the reactions of this compound.

These calculations yield fundamental information about the molecule, including:

Optimized Molecular Geometries : Determining the most stable three-dimensional structure of reactants, products, and intermediates. rsc.org

Molecular Orbital Energies and Shapes : Visualizing the frontier molecular orbitals (HOMO and LUMO) to understand reactivity patterns, such as in Diels-Alder reactions. scielo.org.mx

Thermodynamic Properties : Calculating energies, enthalpies, and free energies to determine reaction favorability and activation barriers. nih.gov

For instance, DFT calculations on allyl mercaptan, a related sulfur-containing allyl compound, have been used to determine various thermodynamic and chemical activity descriptors, providing a comprehensive picture of its reactivity. nih.govmdpi.com Similar studies on this compound would provide invaluable insights into its electronic characteristics and reaction dynamics.

Synthetic Utility and Strategic Applications of 2 Allylphenyl Acetate in Organic Synthesis

Role as a Key Intermediate in the Synthesis of Functionalized Aromatic Compounds

Analogs of 2-allylphenyl acetate (B1210297), such as 2-allylphenyl triflates, are highly effective substrates in palladium-catalyzed difunctionalization reactions, which simultaneously install new bonds at two different positions. scispace.com These transformations leverage the unique structure of the 2-allylphenyl scaffold to create complex carbocyclic products from simple starting materials.

The general mechanism for this process involves the coupling of the 2-allylphenyl electrophile with an external nucleophile. scispace.com The reaction is initiated by the oxidative addition of a palladium(0) catalyst into the aryl-oxygen bond (e.g., aryl triflate). This is followed by a migratory insertion of the tethered allyl group into the newly formed aryl-palladium bond. The resulting intermediate can then be intercepted by a variety of nucleophiles to generate the final functionalized aromatic product. scispace.com This methodology has been successfully applied using a range of nitrogen and oxygen nucleophiles. For instance, the reaction of 2-allylphenyl triflate with morpholine (B109124) using a Pd(OAc)₂/RuPhos catalyst system yields the corresponding carbocycle product. scispace.com

The versatility of this approach is demonstrated by its compatibility with various nucleophiles, leading to a diverse array of functionalized products.

| Starting Electrophile | Nucleophile | Catalyst System | Product | Yield | Reference |

|---|---|---|---|---|---|

| 2-Allylphenyl triflate | Morpholine | Pd(OAc)₂ / RuPhos | 4-(3,4-dihydronaphthalen-1-yl)morpholine derivative | 79% | scispace.com |

| 2-Allylphenyl triflate | Pyrrolidine | Pd₂(dba)₃ / L6 (azoline ligand) | 1-(3,4-dihydronaphthalen-1-yl)pyrrolidine derivative | 98% | scispace.com |

| 2-Allylphenyl triflate | Phenol (B47542) | Pd(OAc)₂ / RuPhos | Phenoxy-substituted dihydronaphthalene derivative | 85% | scispace.com |

| 2-Allylphenyl triflate | p-Methoxyphenol | Pd(OAc)₂ / RuPhos | (4-Methoxyphenoxy)-substituted dihydronaphthalene derivative | 94% | scispace.com |

Application as a Building Block in Complex Oligosaccharide and Glycoconjugate Synthesis

In the field of glycochemistry, the 2-allylphenyl (AP) group, which can be readily derived from 2-allylphenol (B1664045), has been introduced as a novel and versatile leaving group for chemical glycosylation. nih.govwikipedia.org This has established 2-allylphenyl glycosides as valuable building blocks for the synthesis of complex oligosaccharides and glycoconjugates. nih.govresearchgate.net AP glycosides can be easily prepared from the corresponding peracetylated sugars and the inexpensive 2-allylphenol. nih.gov

A key advantage of the AP leaving group is its tunable reactivity and orthogonality to other common glycosylation strategies. The AP group can be activated for glycosylation under a variety of conditions, including those mediated by Lewis acids or iodonium (B1229267) ions. nih.govwikipedia.org For example, promoters such as N-Iodosuccinimide/Trifluoromethanesulfonic acid (NIS/TfOH) can effectively activate AP glycosyl donors for coupling with glycosyl acceptors, affording disaccharides in high yields. nih.gov

Crucially, the AP group exhibits orthogonal reactivity compared to thioglycosides. While the AP group is activated by TMSOTf, it remains stable in the presence of MeOTf. Conversely, thioglycosides are readily activated by MeOTf but are unreactive with TMSOTf. nih.gov This orthogonal property allows for a selective activation strategy, enabling the efficient assembly of oligosaccharides in a controlled manner. nih.govresearchgate.net

| Entry | Promoter System | Reaction Time | Disaccharide Yield | Reference |

|---|---|---|---|---|

| 1 | TMSOTf | 10 min | 75% | nih.gov |

| 2 | MeOTf | 24 h | No Reaction | nih.gov |

| 3 | NIS/TMSOTf | 10 min | 80% | nih.gov |

| 4 | NIS/TfOH | 5 min | 90% | nih.gov |

Precursor in the Construction of Fused Ring Systems and Indane Scaffolds

The inherent structure of 2-allylphenyl derivatives, containing a proximate alkene and an aryl group, makes them ideal precursors for intramolecular cyclization reactions to construct fused ring systems. libretexts.orgprinceton.edu One of the most powerful methods for this transformation is the intramolecular Heck reaction, a palladium-catalyzed coupling of an aryl halide or triflate with an alkene within the same molecule. wikipedia.orglibretexts.org This reaction is particularly effective for forming five- and six-membered rings through favored 5-exo and 6-exo cyclizations. uwindsor.ca

This strategy has been elegantly applied in the synthesis of functionalized indoles, which are core structures in many natural products and pharmaceuticals like Indomethacin. nih.govnih.gov In a notable example, N-(2-allylphenyl)benzamide, a close analog of 2-allylphenyl acetate, undergoes efficient palladium(II)-catalyzed intramolecular oxidative cyclization. nih.govdntb.gov.ua The proposed mechanism involves the coordination of the palladium(II) catalyst to the allyl group, followed by an amidopalladation step where the nitrogen attacks the alkene to form a five-membered ring. A subsequent β-hydride elimination and isomerization-aromatization sequence yields the indole (B1671886) product. nih.gov This reaction proceeds in good to excellent yields and demonstrates the utility of the 2-allylphenyl scaffold in building complex heterocyclic fused rings. nih.govnih.gov

| Starting Material Substituent (R) | Catalyst / Oxidant | Product | Yield | Reference |

|---|---|---|---|---|

| H | Pd(OAc)₂ / BQ | N-benzoylindole | 85% | nih.gov |

| 4-Me | Pd(OAc)₂ / BQ | 5-Methyl-N-benzoylindole | 82% | nih.gov |

| 4-OMe | Pd(OAc)₂ / BQ | 5-Methoxy-N-benzoylindole | 80% | nih.gov |

| 4-Cl | Pd(OAc)₂ / BQ | 5-Chloro-N-benzoylindole | 75% | nih.gov |

| 5-Me | Pd(OAc)₂ / BQ | 6-Methyl-N-benzoylindole | 83% | nih.gov |

常见问题

Q. What methodologies enable the integration of 2-Allylphenyl derivatives into glycoconjugate synthesis?

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。